molecular formula C14H10ClFO2 B6403415 3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261945-80-5

3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6403415
CAS RN: 1261945-80-5
M. Wt: 264.68 g/mol
InChI Key: PRYUMNMHPBNGOU-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid (3-CMPFBA) is a synthetic compound with a wide range of applications in the scientific research field. It is a white, odorless, crystalline solid with a melting point of 60-63°C and a molecular weight of 236.59 g/mol. 3-CMPFBA is a highly polar compound due to its chlorine and fluorine atoms, and is soluble in water and ethanol. 3-CMPFBA is widely used in the synthesis of other compounds, as well as in biochemical and physiological research.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-fluoro-3-chloro-5-methylphenylacetic acid and 4-fluoro-3-chloro-5-methylphenylpropionic acid. It has also been used as a starting material in the synthesis of other compounds, such as 4-fluoro-3-chloro-5-methylphenylacetic acid and 4-fluoro-3-chloro-5-methylphenylpropionic acid. In addition, 3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% has been used as a reagent in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% is not well understood. It is thought to act as a proton acceptor, allowing other molecules to bind to it and form a complex. It is also thought to act as a catalyst, speeding up the rate of a reaction.
Biochemical and Physiological Effects
3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% has been studied for its possible biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, 3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also stable and has a long shelf life. However, it can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

The potential applications of 3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% are still being explored. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, 3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% could be used in the synthesis of other compounds, such as pharmaceuticals. Finally, 3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.

Synthesis Methods

3-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% can be synthesized by a variety of methods. One common method is the reaction of 3-chloro-5-methylphenol with 4-fluorobenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in a solvent such as ethanol, methanol, or dimethyl sulfoxide. The resulting product is a white, crystalline solid.

properties

IUPAC Name

3-(3-chloro-5-methylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-4-10(6-11(15)5-8)12-7-9(14(17)18)2-3-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYUMNMHPBNGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690329
Record name 3'-Chloro-6-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-80-5
Record name 3'-Chloro-6-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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